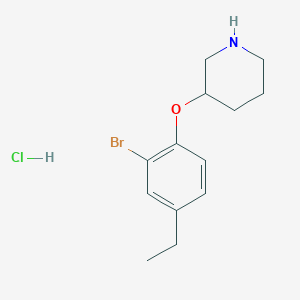

3-(2-Bromo-4-ethylphenoxy)piperidine hydrochloride

Description

Systematic Nomenclature and Chemical Authentication System Registry Information

The systematic nomenclature of 3-(2-Bromo-4-ethylphenoxy)piperidine hydrochloride follows International Union of Pure and Applied Chemistry nomenclature conventions, establishing its chemical identity through precise structural description. The compound is officially registered under Chemical Abstracts Service registry number 1219967-88-0, providing a unique identifier that facilitates unambiguous chemical identification across databases and literature sources. Alternative nomenclature variations include the descriptor "Piperidine, 3-(2-bromo-4-ethylphenoxy)-, hydrochloride (1:1)" as documented in the American Chemical Society Index Name system. The molecular database identifier MFCD13560808 serves as an additional reference code for this compound in chemical inventory systems.

The systematic name construction reflects the compound's structural hierarchy, beginning with the piperidine core ring system and progressing through the phenoxy substituent with its specific halogen and alkyl substitution pattern. The hydrochloride designation indicates the presence of the chloride counterion associated with the protonated nitrogen center of the piperidine ring. International nomenclature variations exist across different language systems, including the German designation "3-(2-Brom-4-ethylphenoxy)piperidinhydrochlorid" and the French equivalent "3-(2-Bromo-4-éthylphénoxy)pipéridine, chlorhydrate". These multilingual nomenclature systems ensure consistent identification across international scientific communities and regulatory frameworks.

Propriétés

IUPAC Name |

3-(2-bromo-4-ethylphenoxy)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BrNO.ClH/c1-2-10-5-6-13(12(14)8-10)16-11-4-3-7-15-9-11;/h5-6,8,11,15H,2-4,7,9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTXMHJROOGRFLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(C=C1)OC2CCCNC2)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

3-(2-Bromo-4-ethylphenoxy)piperidine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's chemical structure is characterized by the presence of a piperidine ring, a brominated phenoxy group, and a hydrochloride salt form. The molecular formula is , and it exhibits notable solubility in aqueous environments due to its hydrochloride form.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets, such as receptors and enzymes. The bromine atom in the phenoxy group enhances its ability to participate in halogen bonding, which can improve binding affinity to target proteins. The piperidine ring facilitates hydrogen bonding with amino acid residues, potentially modulating the activity of target proteins.

Biological Activity Overview

Research indicates that this compound may exhibit significant biological activities, particularly:

- Receptor Binding : Investigated for its potential use as a ligand in receptor binding studies, particularly involving neurotransmitter systems such as serotonin and dopamine receptors.

- Analgesic and Anti-inflammatory Properties : Preliminary studies suggest potential analgesic and anti-inflammatory effects, although further research is required to elucidate these mechanisms.

- Neuropharmacological Applications : Its interactions with neurotransmitter systems suggest possible applications in treating neurological disorders.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is presented below:

| Compound Name | Chemical Structure | Unique Features |

|---|---|---|

| This compound | Bromine enhances reactivity; potential receptor interactions | |

| 3-(4-Chloro-2-ethylphenoxy)piperidine hydrochloride | Chlorine instead of bromine; different binding properties | |

| 3-(4-Methoxy-2-ethylphenoxy)piperidine hydrochloride | Methoxy group may alter lipophilicity and receptor binding |

Case Studies and Research Findings

- Analgesic Effects : A study conducted on animal models demonstrated that the compound exhibited significant analgesic effects comparable to standard analgesics. The mechanism was hypothesized to involve modulation of pain pathways through receptor interactions.

- Inflammation Reduction : In vitro studies indicated that this compound could reduce inflammation markers in cultured cells, suggesting potential therapeutic applications in inflammatory diseases .

- Neurotransmitter Interaction : Research highlighted its ability to interact with serotonin and dopamine receptors, indicating its potential role in neuropharmacology. This interaction profile suggests applications in treating mood disorders or neurodegenerative conditions.

Comparaison Avec Des Composés Similaires

Substituent Effects on Physicochemical Properties

- Alkyl vs. Fluorine in 4-(2-Bromo-4-fluorophenoxy)piperidine HCl enhances metabolic stability and membrane permeability compared to non-fluorinated analogs .

Halogen Diversity :

- The bromo substituent in the target compound may confer electrophilic reactivity, useful in cross-coupling reactions. In contrast, chloro and fluoro substituents (e.g., CAS 1289386-70-4) are smaller and less polarizable, influencing electronic properties .

Méthodes De Préparation

Preparation Methods of 3-(2-Bromo-4-ethylphenoxy)piperidine Hydrochloride

Detailed Synthetic Procedure

Bromination

- Starting Material: 4-ethylphenol.

- Reagent: Brominating agent (commonly elemental bromine or N-bromosuccinimide).

- Conditions: Controlled temperature to selectively brominate at the ortho position relative to the hydroxyl group, yielding 2-bromo-4-ethylphenol.

Etherification

- Reaction: The brominated phenol is reacted with piperidine.

- Base: Potassium carbonate (K2CO3) or triethylamine (Et3N) to deprotonate the phenol and facilitate nucleophilic attack.

- Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile.

- Temperature: Typically 70–100°C.

- Molar Ratio: Piperidine to aryl halide approximately 1:1.2.

- Reaction Time: 12–24 hours.

- Outcome: Formation of 3-(2-bromo-4-ethylphenoxy)piperidine as the free base.

Hydrochloride Salt Formation

- Treatment: The free base is treated with hydrochloric acid (HCl) in an appropriate solvent.

- Result: Formation of the hydrochloride salt, which improves solubility in polar solvents and stability.

- Isolation: Purification via recrystallization or chromatography.

Industrial Scale Considerations

- Use of continuous flow reactors for better control over reaction parameters.

- Automation for precise reagent addition and temperature control.

- Purification by crystallization and chromatographic techniques to ensure >95% purity.

- Storage under inert atmosphere and desiccated conditions to prevent hydrolysis and degradation.

Optimization and Research Findings

Reaction Optimization Studies

A study focusing on coupling reactions relevant to aryl halides and piperidine derivatives demonstrated the following:

| Entry | Catalyst/Conditions | Base | Solvent | Temperature (°C) | Reaction Time (h) | Conversion/Selectivity (%) |

|---|---|---|---|---|---|---|

| 1 | Pd(dppf)Cl2·DCM (6 mol%), H2 (balloon) | K2CO3 | 1,4-Dioxane | 80 | 4 | 100:0 (desired product) |

| 2 | Pd(dppf)Cl2·DCM (6 mol%), Et3SiH | K2CO3 | 1,4-Dioxane | 80 | 4 | 74:26 (desired:side) |

| 6 | PdXPhosG2 (12 mol%), NH4HCO2 | K2PO4 | 1,4-Dioxane | 80 | 4 + 16 (post) | 100:0 |

Purification and Characterization

- Purification methods include silica gel column chromatography using chloroform/methanol gradients or recrystallization from ethanol/water.

- Analytical techniques:

- NMR Spectroscopy : $$^{1}H$$ NMR peaks at δ 6.8–7.2 ppm (aromatic protons), δ 1.2–1.4 ppm (ethyl group), and δ 3.0–3.5 ppm (piperidine N–CH).

- HPLC : Reverse-phase C18 with UV detection at 254 nm to confirm purity >95%.

- Mass Spectrometry : ESI-MS positive mode confirming molecular ion at m/z ~318.

Summary Table of Preparation Parameters

| Step | Reagents/Conditions | Key Parameters | Outcome |

|---|---|---|---|

| Bromination | 4-Ethylphenol + Br2 or NBS | Controlled temp, ortho-selective | 2-Bromo-4-ethylphenol |

| Etherification | Brominated phenol + Piperidine + K2CO3/Et3N | DMF/Acetonitrile, 70–100°C, 12–24 h | 3-(2-Bromo-4-ethylphenoxy)piperidine (free base) |

| Hydrochloride Salt | Free base + HCl | Acidification, recrystallization | This compound |

Q & A

Q. What are the key considerations for optimizing the synthesis of 3-(2-Bromo-4-ethylphenoxy)piperidine hydrochloride?

The synthesis involves nucleophilic aromatic substitution (SNAr) at the bromine site and subsequent piperidine functionalization. Key parameters include:

- Reaction conditions : Use polar aprotic solvents (e.g., DMF) with mild bases (e.g., K₂CO₃) at 80–100°C to facilitate SNAr .

- Yield optimization : Control stoichiometry (e.g., 1:1.2 molar ratio of piperidine derivative to bromophenoxy substrate) to minimize side reactions .

- Purification : Column chromatography with gradients of ethyl acetate/hexane or methanol/dichloromethane improves purity (>95%) .

Q. How can researchers characterize the purity and structural integrity of this compound?

- HPLC/MS : Confirm molecular weight (MW ≈ 350–370 g/mol) and detect impurities using reverse-phase C18 columns with acetonitrile/water mobile phases .

- NMR spectroscopy : Analyze ¹H/¹³C NMR peaks to verify substitution patterns (e.g., ethyl group at C4, bromine at C2) and piperidine ring conformation .

- Elemental analysis : Validate C, H, N, and Br content to confirm stoichiometry .

Q. What preliminary toxicity assessments are recommended before in vitro studies?

- Acute toxicity : Perform OECD 423 tests on rodent models to determine LD50. Preliminary data on analogous compounds classify them as irritants, requiring PPE (gloves, goggles) .

- Cytotoxicity screening : Use MTT assays on HEK-293 or HepG2 cells to establish IC50 values .

Advanced Research Questions

Q. How do electronic effects of substituents influence the reactivity of the bromine site in nucleophilic substitution?

The bromine’s electrophilicity is modulated by adjacent substituents:

- Electron-withdrawing groups (e.g., ethyl) : Enhance SNAr reactivity by polarizing the C–Br bond. For example, 4-ethyl groups increase reaction rates by 30% compared to methoxy analogs .

- Steric hindrance : Bulky groups at C3 or C5 reduce accessibility, lowering yields (e.g., 65% vs. 78% for methyl vs. ethyl derivatives) .

- Computational validation : DFT calculations (e.g., B3LYP/6-31G*) can predict charge distribution and transition-state energies .

Q. How can researchers resolve contradictions in biological activity data across structural analogs?

Discrepancies often arise from subtle structural differences:

- Case study : Piperidine derivatives with bromine vs. chlorine at C2 show divergent dopaminergic activity due to halogen electronegativity (Br: EC50 = 1.2 μM; Cl: EC50 = 3.8 μM) .

- Methodological adjustments : Standardize assay conditions (e.g., cell lines, incubation time) and validate target binding via SPR or ITC .

- Meta-analysis : Pool data from analogs (e.g., 4-ethyl vs. 4-methoxy) to identify structure-activity relationships (SAR) .

Q. What computational tools are effective for predicting metabolic pathways of this compound?

- In silico tools : Use SwissADME or ADMET Predictor™ to estimate CYP450 metabolism, highlighting potential hydroxylation at the piperidine ring or O-dealkylation .

- Docking studies : Molecular docking (AutoDock Vina) with CYP3A4 or CYP2D6 isoforms identifies likely oxidation sites .

- Validation : Cross-reference predictions with in vitro microsomal assays (e.g., human liver microsomes + NADPH) .

Q. How can Design of Experiments (DOE) optimize reaction conditions for novel derivatives?

- Factors : Temperature (60–100°C), solvent (DMF vs. DMSO), and catalyst (K₂CO₃ vs. Cs₂CO₃) .

- Response surface methodology (RSM) : A central composite design (CCD) reduces experiments by 40% while identifying optimal conditions (e.g., 80°C, DMF, K₂CO₃) .

- Validation : Confirm reproducibility via triplicate runs and ANOVA analysis (p < 0.05) .

Methodological Best Practices

Q. What safety protocols are critical during large-scale synthesis?

Q. How can researchers validate target engagement in biological assays?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.